molecular formula C13H28N2 B13299438 N-(Pentan-3-YL)-1-propylpiperidin-4-amine

N-(Pentan-3-YL)-1-propylpiperidin-4-amine

Cat. No.: B13299438
M. Wt: 212.37 g/mol
InChI Key: SHGOUBJSIVBZCT-UHFFFAOYSA-N
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Description

N-(Pentan-3-YL)-1-propylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by a piperidine ring substituted with a pentan-3-yl group and a propyl group. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentan-3-YL)-1-propylpiperidin-4-amine typically involves the alkylation of piperidine with pentan-3-yl and propyl halides. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N-(Pentan-3-YL)-1-propylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(Pentan-3-YL)-1-propylpiperidin-4-amine has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of biological pathways and enzyme interactions.

    Medicine: It is investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(Pentan-3-YL)-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(Pentan-3-yl)hydroxylamine
  • Pendimethalin
  • N-(1-Ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline

Uniqueness

N-(Pentan-3-YL)-1-propylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H28N2

Molecular Weight

212.37 g/mol

IUPAC Name

N-pentan-3-yl-1-propylpiperidin-4-amine

InChI

InChI=1S/C13H28N2/c1-4-9-15-10-7-13(8-11-15)14-12(5-2)6-3/h12-14H,4-11H2,1-3H3

InChI Key

SHGOUBJSIVBZCT-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC(CC1)NC(CC)CC

Origin of Product

United States

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